molecular formula C22H24N6O3 B3010231 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034245-39-9

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one

Katalognummer B3010231
CAS-Nummer: 2034245-39-9
Molekulargewicht: 420.473
InChI-Schlüssel: SKLPDMSCNLRGGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to be a complex molecule featuring a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core is substituted with a piperazine ring and a tetrahydropyrazolopyridine moiety. The quinazolinone scaffold is known for its pharmacological relevance, often serving as a key structure in the development of therapeutic agents due to its potential biological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be approached through various methods. One such method is the domino metathesis of 3,6-dihydro-1,2-oxazine, which provides access to isoxazolo[2,3-a]pyridin-7-ones, a related scaffold that can be further functionalized to quinazolinones . Another approach involves the preparation of piperidine derivatives with a quinazoline ring system, which has been shown to possess antihypertensive activity . These methods highlight the synthetic versatility of the quinazolinone core and its derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of multiple rings that can adopt various three-dimensional conformations. The spiro compounds, such as 1' H-spiro[pyrrolidine-3,2'-quinazolin]-2-ones and 1' H-spiro[piperidine-3,2'-quinazolin]-2-ones, are examples of quinazolinone derivatives with unique 3D architectures . These structures are typically synthesized through cyclization reactions that form the spiro linkage, resulting in molecules with distinct pharmacological properties.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions, including selective oxidation and reduction, which can be used to modify the chemical functions of the molecule . The solid-phase synthesis of quinazolinone derivatives often involves a base-mediated tandem reaction that includes C-arylation followed by cyclization into indazole oxides and subsequent ring expansion into quinazolines . These reactions are crucial for constructing the complex molecular architecture of quinazolinone-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of multiple heterocycles within the molecule can affect its solubility, stability, and reactivity. The pharmacological relevance of these compounds is often associated with their ability to interact with biological targets, which is determined by their chemical properties. For instance, certain piperidine derivatives with a quinazoline ring system have shown significant antihypertensive effects in preclinical models .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

Research into piperidine derivatives with a quinazoline ring system, similar in structure to the compound of interest, has demonstrated potential antihypertensive properties. These compounds showed significant hypotension effects in spontaneously hypertensive rat models, indicating a possible avenue for exploring cardiovascular treatments (Takai et al., 1986).

Antimicrobial Activity

Novel fluoroquinolones, including those with piperazin-1-yl quinoline derivatives, have been synthesized and evaluated for in vivo activity against Mycobacterium tuberculosis H37Rv in mice. These compounds displayed activity comparable to sparfloxacin, suggesting their potential in treating bacterial infections (Shindikar & Viswanathan, 2005).

Anti-inflammatory and Analgesic Properties

A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed promising anti-inflammatory and analgesic activities. These compounds, incorporating diverse heterocyclic moieties, were synthesized and tested in experimental animals, indicating potential for developing new therapeutic agents in these domains (Mosaad et al., 2010).

Antiviral Research

The synthesis of 2,3‐Disubstituted Quinazolones has been explored for antiviral activity against pathogens such as the Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), both in vitro and in vivo. This research suggests the potential of structurally related compounds for developing antiviral medications (Pandey et al., 2008).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings have been investigated for analgesic and anti-inflammatory activities. Certain derivatives demonstrated significant effects in these areas, indicating their therapeutic potential (Dewangan et al., 2016).

Wirkmechanismus

Target of Action

The primary target of CHEMBL4461387 is the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration, a process that is often upregulated in cancer cells .

Mode of Action

CHEMBL4461387 interacts with LDHA by inhibiting its activity . The inhibition of LDHA disrupts the anaerobic respiration process, potentially leading to a decrease in energy production in cells that rely heavily on this pathway, such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4461387 is the glycolytic pathway . By inhibiting LDHA, CHEMBL4461387 prevents the conversion of pyruvate to lactate, a key step in the glycolytic pathway. This disruption can lead to a buildup of pyruvate and NADH and a decrease in the amount of NAD+, which is necessary for the continuation of glycolysis .

Result of Action

The inhibition of LDHA by CHEMBL4461387 can lead to a disruption in energy production in cells that rely on anaerobic respiration . This could potentially lead to cell death in these cells, making CHEMBL4461387 a potential therapeutic agent for conditions characterized by increased anaerobic respiration, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of CHEMBL4461387 would be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the specific characteristics of the target cells. For example, cells with a high rate of anaerobic respiration might be more susceptible to the effects of CHEMBL4461387 .

Eigenschaften

IUPAC Name

3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c29-20(14-27-15-23-18-7-2-1-6-17(18)21(27)30)25-9-11-26(12-10-25)22(31)19-13-16-5-3-4-8-28(16)24-19/h1-2,6-7,13,15H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLPDMSCNLRGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.